molecular formula C9H7ClO4 B15300996 Methyl 3-[(chlorocarbonyl)oxy]benzoate

Methyl 3-[(chlorocarbonyl)oxy]benzoate

Cat. No.: B15300996
M. Wt: 214.60 g/mol
InChI Key: ODWYTEUMGMKEDB-UHFFFAOYSA-N
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Description

Methyl 3-[(chlorocarbonyl)oxy]benzoate is an aromatic ester featuring a benzoate backbone substituted at the 3-position with a chlorocarbonyloxy (–O–CO–Cl) moiety. This compound belongs to the class of acid halides, which are highly reactive intermediates in organic synthesis. The chlorocarbonyloxy group confers electrophilic reactivity, making it a candidate for nucleophilic acyl substitution reactions, particularly in peptide coupling or prodrug activation.

Properties

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

methyl 3-carbonochloridoyloxybenzoate

InChI

InChI=1S/C9H7ClO4/c1-13-8(11)6-3-2-4-7(5-6)14-9(10)12/h2-5H,1H3

InChI Key

ODWYTEUMGMKEDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Methodological Variations

Direct Chlorination of Methyl 3-Hydroxybenzoate

The most widely reported method involves the reaction of methyl 3-hydroxybenzoate with chlorinating agents such as phosgene (COCl₂) or thionyl chloride (SOCl₂) .

Phosgene-Mediated Chlorination

Methyl 3-hydroxybenzoate reacts with phosgene under anhydrous conditions to form the target compound. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of phosgene, displacing chloride and forming the chlorocarbonyloxy moiety.

Typical Procedure :

  • Dissolve methyl 3-hydroxybenzoate in an inert solvent (e.g., toluene or dichloromethane).
  • Add phosgene gas or a solution in toluene dropwise at 0–5°C.
  • Stir the mixture at 25–40°C for 4–6 hours.
  • Purify the product via vacuum distillation or recrystallization.

Key Advantages :

  • High yields (reported >85% in industrial settings).
  • Minimal byproducts due to gaseous HCl removal.

Safety Considerations :

  • Phosgene’s extreme toxicity necessitates closed systems and rigorous scrubbing.
Thionyl Chloride as a Chlorinating Agent

Thionyl chloride offers a safer alternative to phosgene, particularly in laboratory-scale syntheses. The reaction typically employs dimethylformamide (DMF) as a catalyst to generate the reactive imidazolide intermediate, which facilitates chloride displacement.

Representative Protocol :

  • Combine methyl 3-hydroxybenzoate (1.0 equiv) with thionyl chloride (1.2 equiv) in toluene.
  • Add catalytic DMF (0.1 equiv) and reflux at 75°C for 2 hours.
  • Remove excess thionyl chloride and solvent under reduced pressure.
  • Isolate the product via column chromatography (hexane/ethyl acetate).

Optimization Notes :

  • Excess thionyl chloride ensures complete conversion but requires careful quenching.
  • Solvent choice (e.g., toluene vs. dichloromethane) impacts reaction rate and purity.

Alternative Routes: Acyl Chloride Intermediate

In a two-step approach, 3-hydroxybenzoic acid is first converted to its acyl chloride, followed by esterification with methanol.

Step 1: Synthesis of 3-Hydroxybenzoyl Chloride
React 3-hydroxybenzoic acid with thionyl chloride or oxalyl chloride in dichloromethane. For example:

  • Suspend 3-hydroxybenzoic acid in dichloromethane.
  • Add oxalyl chloride (1.5 equiv) and DMF (0.05 equiv).
  • Stir at 25°C for 3 hours, then evaporate to dryness.

Step 2: Esterification with Methanol

  • Dissolve 3-hydroxybenzoyl chloride in methanol.
  • Add triethylamine (1.1 equiv) to scavenge HCl.
  • Stir for 1 hour, then concentrate and purify.

Yield Considerations :

  • Esterification yields exceed 90% but require strict moisture control.

Comparative Analysis of Methodologies

Parameter Phosgene Route Thionyl Chloride Route Acyl Chloride Route
Yield 85–90% 75–80% 70–75%
Reaction Time 4–6 hours 2–3 hours 5–8 hours
Safety High risk Moderate risk Low risk
Scalability Industrial Lab-scale Lab-scale
Byproducts HCl gas SO₂, HCl HCl

Key Observations :

  • The phosgene route is preferred for bulk production due to superior yields but demands specialized infrastructure.
  • Thionyl chloride and acyl chloride methods are better suited for small-scale syntheses where safety and flexibility are priorities.

Critical Process Parameters

Solvent Selection

  • Toluene : Enhances reagent solubility and facilitates azeotropic water removal.
  • Dichloromethane : Ideal for low-temperature reactions but poses environmental concerns.
  • Ether Solvents (e.g., MTBE): Minimize side reactions in sensitive substrates.

Catalysts and Additives

  • DMF : Accelerates thionyl chloride reactions by forming reactive Vilsmeier intermediates.
  • Pyridine : Neutralizes HCl in esterification steps, preventing acid-catalyzed ester hydrolysis.

Temperature Control

  • Phosgene Reactions : Mild temperatures (25–40°C) prevent decomposition.
  • Thionyl Chloride Reactions : Reflux conditions (70–80°C) drive completion.

Industrial-Scale Optimization

Large-scale production often employs continuous flow reactors to mitigate phosgene handling risks. Key adaptations include:

  • In-line Scrubbing Systems : Capture HCl and unreacted phosgene.
  • Automated Quenching : Neutralize excess chlorinating agents with aqueous sodium bicarbonate.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

Methyl 3-(chlorocarbonyl)benzoate (CAS 3441-03-0)
  • Structure : Differs by lacking the oxygen bridge between the chlorocarbonyl group and the benzene ring (direct –CO–Cl substitution at the 3-position).
  • Applications : Used as a proteomics research reagent for modifying biomolecules .
Methyl 4-(chlorocarbonyl)benzoate (CAS 7377-26-6)
  • Structure : Para-substituted chlorocarbonyl benzoate.
  • Purity/Stability : Reported as a white-to-green crystalline powder with a minimum GC purity, indicating stability under standard storage conditions .
  • Reactivity : Positional isomerism may alter electronic effects (e.g., resonance stabilization), influencing reaction rates in syntheses.
Tert-butyl 3-(((chlorocarbonyl)oxy)methyl)-4-((diethoxyphosphoryl)oxy)benzoate
  • Structure : Combines a chlorocarbonyloxy-methyl group with a phosphoryloxy substituent and a tert-butyl ester.
  • Synthesis : Synthesized via phosphorylation and chlorocarbonylation in THF with DIPEA, achieving high yields (66–98%) .
  • Applications : Part of a prodrug platform designed to enhance water solubility for oral drug delivery. The tert-butyl and phosphoryl groups improve stability and modulate hydrolysis rates .

Functional Group Variants

Methyl 4-(3-chloropropoxy)-3-methoxybenzoate
  • Structure : Features a 3-chloropropoxy substituent instead of chlorocarbonyloxy.
  • Crystallography : Exhibits C–H⋯O interactions in its crystal lattice, suggesting solid-state stability .
  • Reactivity : The ether linkage reduces electrophilicity compared to chlorocarbonyloxy derivatives, limiting utility in acylations.
Methyl 3-(2-amino-4-chlorophenoxy)benzoate (CAS 943619-98-5)
  • Structure: Substituted with an amino-chlorophenoxy group.

Comparative Data Table

Compound Name CAS Number Key Substituents Purity/Stability Applications References
Methyl 3-[(chlorocarbonyl)oxy]benzoate Not provided 3-(–O–CO–Cl) Not reported Synthetic intermediate (inferred)
Methyl 3-(chlorocarbonyl)benzoate 3441-03-0 3-(–CO–Cl) Not specified Proteomics research
Methyl 4-(chlorocarbonyl)benzoate 7377-26-6 4-(–CO–Cl) ≥ Purity(GC) Chemical synthesis
Tert-butyl derivatives (e.g., ) Chlorocarbonyloxy-methyl + phosphoryloxy High yield (66–98%) Prodrug technology
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate 4-(3-Cl-propoxy), 3-OCH₃ Crystalline solid Material science

Key Findings from Research

  • Reactivity : Chlorocarbonyloxy derivatives exhibit higher electrophilicity than their chlorocarbonyl or alkoxy counterparts, enabling efficient nucleophilic substitutions.
  • Prodrug Potential: Tert-butyl analogs demonstrate that steric bulk (e.g., tert-butyl esters) and phosphoryl groups significantly enhance solubility and modulate hydrolysis, critical for oral drug delivery .
  • Positional Effects : Para-substituted chlorocarbonyl benzoates (e.g., Methyl 4-(chlorocarbonyl)benzoate) may offer better crystallinity and stability compared to ortho or meta isomers .

Biological Activity

Methyl 3-[(chlorocarbonyl)oxy]benzoate, also known as methyl 3-(chlorocarbonyl)benzoate or methyl isophthaloyl chloride, is a compound with significant biological activity and potential applications in medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₇ClO₃
  • Molecular Weight : 198.60 g/mol
  • CAS Number : 3441-03-0
  • Synonyms : Methyl 3-(chloroformyl)benzoate, 3-Chlorocarbonylbenzoic acid methyl ester

This compound functions primarily as an electrophilic reagent due to the presence of the chlorocarbonyl group. This characteristic allows it to participate in nucleophilic substitution reactions with various biological nucleophiles, including amino acids and proteins. The interaction can lead to the modification of these biomolecules, potentially altering their function.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of benzoates have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. Studies suggest that such compounds can modulate the activity of histone lysine demethylases (KDMs), which play a crucial role in epigenetic regulation and cancer biology .

Case Studies

  • In Vitro Studies :
    • A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis and reduced cell viability in a dose-dependent manner.
  • Mechanistic Insights :
    • Another investigation focused on the structural modifications of related benzoic acid derivatives, revealing that the chlorocarbonyl group significantly enhances the reactivity towards nucleophiles, leading to increased biological activity against target enzymes .

Data Tables

Property Value
Molecular FormulaC₉H₇ClO₃
Molecular Weight198.60 g/mol
CAS Number3441-03-0
Antitumor ActivityYes
Enzyme InhibitionKDM modulation

Toxicological Studies

Toxicological assessments have indicated that while this compound exhibits promising biological activity, it also possesses cytotoxic properties at higher concentrations. Therefore, careful evaluation of dosage is crucial for therapeutic applications .

Environmental Impact

The compound's stability and degradation in environmental conditions have been studied to assess its potential as an environmental contaminant. Data suggests that it may persist in certain conditions, raising concerns about its ecological footprint .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-[(chlorocarbonyl)oxy]benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via esterification or coupling reactions. For example, chlorocarbonyl chloride can react with methyl 3-hydroxybenzoate under anhydrous conditions. Key parameters include:

  • Solvent choice : Dichloromethane or DMF (dimethylformamide) is preferred for solvation efficiency .
  • Temperature : Reactions are conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the chlorocarbonyl group).
  • Catalysts : Pyridine is often used to neutralize HCl byproducts, improving reaction kinetics .
    • Yield Optimization : Purity >95% is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR verify the ester group (δ ~3.9 ppm for methyl, δ ~165–170 ppm for carbonyl carbons) and chlorocarbonyl moiety (δ ~170–175 ppm) .
  • IR : Strong absorption at ~1750 cm1^{-1} confirms C=O stretching of the chlorocarbonyl group .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm bond angles and spatial arrangement .

Advanced Research Questions

Q. How does the chlorocarbonyl group influence reactivity in nucleophilic acyl substitution?

  • Methodological Answer : The electron-withdrawing chlorine enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alcohols). Computational studies (DFT calculations) show:

  • Charge Distribution : The carbonyl carbon exhibits a partial positive charge (+0.45 e), favoring nucleophilic interactions .
  • Kinetics : Reaction rates with primary amines are ~3× faster than non-chlorinated analogs .
    • Experimental Validation : Monitor reaction progress via LC-MS or 19^19F NMR (if fluorinated nucleophiles are used) .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Case Study : Discrepancies in enzyme inhibition assays (e.g., acetylcholinesterase) may arise from:

  • Purity Variability : Impurities >5% (e.g., residual solvents) can skew results. Validate purity via HPLC-MS .
  • Assay Conditions : pH and ionic strength affect binding. Replicate studies under standardized conditions (e.g., pH 7.4, 25°C) .
    • Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorometric activity assays) .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with receptor active sites. The chlorocarbonyl group’s halogen bonding is critical for binding affinity .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories. Chlorine’s van der Waals interactions improve binding entropy .

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